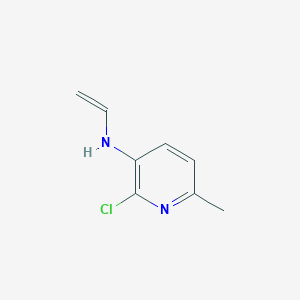![molecular formula C13H19BrO B13160740 (([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
(([2-(Bromomethyl)pentyl]oxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(([2-(Bromomethyl)pentyl]oxy)methyl)benzene: is an organic compound with the molecular formula C₁₃H₁₉BrO It is characterized by a benzene ring substituted with a bromomethyl group and a pentyl chain linked through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (([2-(Bromomethyl)pentyl]oxy)methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromomethylpentanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an ether linkage between the benzyl group and the pentyl chain. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in (([2-(Bromomethyl)pentyl]oxy)methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (([2-(Bromomethyl)pentyl]oxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to modify biomolecules such as proteins and nucleic acids, facilitating the study of biological processes and the development of biotechnological applications.
Medicine:
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development.
Industry:
Materials Science: this compound can be used in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism of action of (([2-(Bromomethyl)pentyl]oxy)methyl)benzene involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The ether linkage in the compound provides stability and influences its reactivity.
Comparación Con Compuestos Similares
Benzyl bromide: Similar in structure but lacks the pentyl chain.
Pentyl bromide: Similar in structure but lacks the benzyl group.
Benzyl ether: Similar in structure but lacks the bromomethyl group.
Uniqueness:
(([2-(Bromomethyl)pentyl]oxy)methyl)benzene: combines the reactivity of a bromomethyl group with the stability of an ether linkage and the hydrophobicity of a pentyl chain, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H19BrO |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
2-(bromomethyl)pentoxymethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
Clave InChI |
KDXGVTDBEZRZFM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(COCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate](/img/structure/B13160670.png)
![{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13160677.png)
![2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13160683.png)







![1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine](/img/structure/B13160747.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide](/img/structure/B13160748.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13160756.png)
![Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)
